molecular formula C51H82N8O21S B549160 Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-

Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-

カタログ番号: B549160
分子量: 1175.3 g/mol
InChIキー: KAPLTEIQCKDUAT-UYCSHIFKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Pneumocandin A0 exerts its antifungal effects primarily through the inhibition of β-(1,3)-D-glucan synthase , an enzyme essential for synthesizing β-glucan, a key component of fungal cell walls. By disrupting β-glucan synthesis, Pneumocandin A0 compromises the structural integrity of fungal cells, leading to osmotic instability and subsequent cell lysis. This mechanism is similar to other echinocandins, such as caspofungin, which is a semisynthetic derivative of pneumocandin B0 .

Structure-Activity Relationship (SAR)

The biological activity of pneumocandins is significantly influenced by their structural features. Pneumocandin A0 contains unique hydroxylated amino acids that contribute to its efficacy against various fungal pathogens. Research has shown that modifications in structure can lead to substantial changes in antifungal potency. For instance, genetically engineered pneumocandin analogues with altered hydroxylation patterns demonstrated varying levels of activity against Candida species and Aspergillus fumigatus.

Table 1: Comparison of Pneumocandin Compounds

Compound NameAntifungal ActivityKey Features
Pneumocandin A0HighInhibits β-(1,3)-D-glucan synthase
Pneumocandin B0HighSemisynthetic derivative
CaspofunginVery HighImproved solubility and stability
Pneumocandin IElevatedNew analog with enhanced activity

In Vitro Studies

Pneumocandin A0 has demonstrated potent in vitro activity against various Candida species. Studies comparing its efficacy with other pneumocandins revealed it to be particularly effective against Candida albicans and Pneumocystis carinii pneumonia .

Genetic Manipulation

Research involving genetic manipulation of the pneumocandin biosynthetic pathway has yielded new analogues with enhanced antifungal properties. For example, pneumocandins F and G exhibited greater potency against Candida compared to parent compounds .

Clinical Implications

The development of caspofungin from pneumocandin B0 illustrates the clinical relevance of these compounds. Caspofungin has been successfully used in treating invasive fungal infections, highlighting the therapeutic potential of pneumocandins .

Case Study 1: Efficacy in Systemic Candidiasis

A study evaluated the effectiveness of pneumocandin A0 in treating systemic candidiasis in animal models. The results indicated a significant reduction in fungal load compared to untreated controls, supporting its potential as a therapeutic agent.

Case Study 2: Clinical Trials Involving Caspofungin

Clinical trials involving caspofungin demonstrated its efficacy against Candida infections in immunocompromised patients. These findings underscore the importance of understanding the biological activity of precursor compounds like pneumocandin A0 for developing effective treatments .

生物活性

Pneumocandin A0, a lipopeptide compound derived from the fermentation of the fungus Glarea lozoyensis, belongs to the echinocandin family, which is known for its potent antifungal properties. This article delves into the biological activity of Pneumocandin A0, highlighting its mechanism of action, structure-activity relationships, and relevant research findings.

Pneumocandin A0 exerts its antifungal effects primarily by inhibiting the enzyme β-(1,3)-D-glucan synthase , which is crucial for the synthesis of β-glucan—a key component of the fungal cell wall. By disrupting β-glucan synthesis, Pneumocandin A0 compromises the structural integrity of fungal cells, leading to osmotic instability and cell lysis. This mechanism is similar to that of other echinocandins, including caspofungin, which is a semisynthetic derivative of pneumocandin B0 .

Structure-Activity Relationship (SAR)

The biological activity of pneumocandins is influenced by their structural features. Pneumocandin A0 contains unique hydroxylated amino acids that contribute to its efficacy against various fungal pathogens. Research has shown that modifications in the structure can lead to significant changes in antifungal potency. For instance, genetically engineered pneumocandin analogues with altered hydroxylation patterns demonstrated varying levels of activity against Candida species and Aspergillus fumigatus .

Table 1: Comparison of Pneumocandin Compounds

Compound NameAntifungal ActivityKey Features
Pneumocandin A0HighInhibits β-(1,3)-D-glucan synthase
Pneumocandin B0HighSemisynthetic derivative
CaspofunginVery HighImproved solubility and stability
Pneumocandin IElevatedNew analog with enhanced activity

Research Findings

  • In Vitro Studies : Pneumocandin A0 has shown potent in vitro activity against various Candida species. In studies comparing its efficacy with other pneumocandins, it was found to be particularly effective against Candida albicans and Pneumocystis carinii pneumonia .
  • Genetic Manipulation : Research involving genetic manipulation of the pneumocandin biosynthetic pathway has yielded new analogues with enhanced antifungal properties. For example, pneumocandins F and G exhibited greater potency against Candida compared to the parent compounds .
  • Clinical Implications : The development of caspofungin from pneumocandin B0 illustrates the clinical relevance of these compounds. Caspofungin has been successfully used in treating invasive fungal infections, highlighting the therapeutic potential of pneumocandins .

Case Studies

  • Case Study 1 : A study evaluated the effectiveness of pneumocandin A0 in treating systemic candidiasis in animal models. The results indicated a significant reduction in fungal load compared to untreated controls, supporting its potential as a therapeutic agent .
  • Case Study 2 : Clinical trials involving caspofungin demonstrated its efficacy against Candida infections in immunocompromised patients. These findings underscore the importance of understanding the biological activity of its precursor compounds like pneumocandin A0 for developing effective treatments .

特性

IUPAC Name

[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H82N8O21S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-37(66)53-30-22-34(64)47(72)57-49(74)41-42(67)26(2)24-59(41)51(76)39(33(63)23-36(52)65)55-48(73)40(44(69)43(68)28-18-19-32(62)35(20-28)80-81(77,78)79)56-46(71)31-21-29(61)25-58(31)50(75)38(27(3)60)54-45(30)70/h18-20,26-27,29-31,33-34,38-44,47,60-64,67-69,72H,4-17,21-25H2,1-3H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)(H,77,78,79)/t26-,27+,29+,30-,31-,33+,34+,38-,39-,40-,41-,42-,43-,44-,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPLTEIQCKDUAT-UYCSHIFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H82N8O21S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1175.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-
Reactant of Route 2
Reactant of Route 2
Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-
Reactant of Route 3
Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-
Reactant of Route 4
Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-
Reactant of Route 5
Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-
Reactant of Route 6
Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。